molecular formula C13H17NO4 B554472 Z-D-Val-OH CAS No. 1685-33-2

Z-D-Val-OH

Cat. No. B554472
CAS RN: 1685-33-2
M. Wt: 251.28 g/mol
InChI Key: CANZBRDGRHNSGZ-LLVKDONJSA-N
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Description

Z-D-Val-OH, also known as Cbz-D-Valine, is a derivative of the amino acid valine . It has a molecular formula of C13H17NO4 and a molecular weight of 251.278 . It is used in biochemical research, particularly in the study of amino acids and their derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Unfortunately, the search results did not provide a detailed structural analysis.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 432.6±38.0 °C at 760 mmHg, and a melting point of 58-60ºC . Its flash point is 215.4±26.8 °C . The compound has a LogP value of 2.59, indicating its lipophilicity .

Scientific Research Applications

  • Peptide Synthesis and Material Science :

    • Z-D-Val-OH derivatives have been used in the formation of stable organogels in various solvents. This has applications in fabricating complex titania architectures on a micron scale, such as titania spheres, hollow tubes, or fibers (Mantion & Taubert, 2007).
    • In another study, this compound-based oligopeptides were utilized in the engineering of silver nanoparticles. The shape and size of nanoparticles could be controlled by varying the content of this compound derivatives, demonstrating potential applications in nanotechnology and materials science (Mantion et al., 2008).
  • Pharmacology and Medical Research :

    • This compound, specifically Z-Val-Ala-Asp(OMe)-CH2F, has been explored as a caspase inhibitor. It demonstrated effectiveness in reducing myocardial reperfusion injury, potentially by attenuating cardiomyocyte apoptosis. This suggests its application in developing treatments for heart conditions related to ischemia/reperfusion injury (Yaoita et al., 1998).
  • Chemistry and Photocatalysis :

    • This compound derivatives have been utilized in studies focusing on the surface composition and recombination centers in ZnO nanorods, which are important in the development of photocatalytic materials (Yang et al., 2010).
    • The compound has also been involved in the study of luminescent and magnetic properties of heterodinuclear [Zn(II)Ln(III)] complexes, suggesting applications in fields such as optoelectronics and material science (Păsătoiu et al., 2011).
  • Environmental Science :

    • Research has explored the photocatalytic properties of ZnO, including its interactions with this compound derivatives, for applications in environmental remediation and wastewater treatment (Kumar & Rao, 2015).

Safety and Hazards

Z-D-Val-OH is advised to be handled with care. Direct contact with skin and eyes should be avoided, and protective equipment should be worn when handling the compound . In case of accidental ingestion or inhalation, medical attention should be sought . The compound is not known to pose any specific hazards .

Mechanism of Action

Target of Action

Z-D-Val-OH, also known as N-Carbobenzyloxy-D-valine or Cbthis compound , is a derivative of the amino acid valine. It is primarily targeted at caspases, a family of cysteine proteases that play a central role in cell death and inflammation responses .

Mode of Action

This compound inhibits caspases by irreversibly binding to their catalytic site . By inhibiting the activity of multiple caspases, this compound can block many different biological processes, including inflammasome activation and the induction of apoptosis, leading to increased cell survival in many different cell types .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the caspase-dependent pathway. Caspases are involved in the initiation and execution of apoptosis, a form of programmed cell death. By inhibiting caspases, this compound can block apoptosis, thereby promoting cell survival .

Pharmacokinetics

As a general rule, the pharmacokinetics of a compound depend on its absorption, distribution, metabolism, and excretion (adme) properties . These properties can be influenced by factors such as the compound’s chemical structure, its solubility, and the presence of transport proteins.

Result of Action

The primary result of this compound’s action is the inhibition of apoptosis, leading to increased cell survival . This can have various effects at the molecular and cellular level, depending on the context. For example, in the context of inflammation, inhibiting apoptosis can lead to a reduction in inflammation and lethality in an experimental model of endotoxic shock .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific information on this compound is limited, it is known that factors such as pH, temperature, and the presence of other compounds can affect the action of similar compounds . Therefore, these factors should be considered when studying the action of this compound.

properties

IUPAC Name

(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZBRDGRHNSGZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1149-26-4, 1685-33-2
Record name N-(benzyloxycarbonyl)-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-alpha-Benzyloxycarbonyl-D-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Carbobenzoxy-D-valine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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